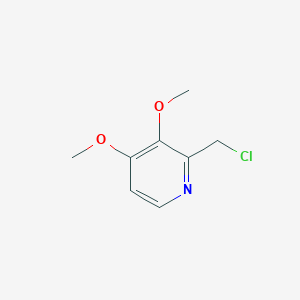

2-(Chloromethyl)-3,4-dimethoxypyridine

概述

描述

罗非昔布-d5 是罗非昔布的氘代类似物,罗非昔布是一种非甾体抗炎药 (NSAID),选择性抑制环氧合酶-2 (COX-2)。 罗非昔布最初被开发用于治疗骨关节炎、类风湿性关节炎、急性疼痛、原发性痛经和偏头痛发作 。氘代版本罗非昔布-d5 用于科学研究,以研究罗非昔布的药代动力学和代谢途径。

准备方法

罗非昔布-d5 的合成涉及多个步骤,包括酰化、缩合、重排、酰化、烷基化和水解反应 。该过程以 2,3,5,6-四氟苯酚和 4-乙基苯胺为原料开始。这些化合物经历一系列化学反应以形成最终产物。罗非昔布-d5 的工业生产遵循类似的步骤,但针对大规模生产进行了优化,以确保高产率和纯度。

化学反应分析

科学研究应用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-(Chloromethyl)-3,4-dimethoxypyridine is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents. Notable examples include:

- Pantoprazole : This compound is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The synthesis of pantoprazole involves multiple steps where this compound serves as a critical precursor .

- Lomerizine : An antihypertensive drug that also treats migraines and vertigo. The compound's role in its synthesis highlights its importance in neurological therapies .

- Meloxicam : An anti-inflammatory medication that benefits from the properties of this intermediate in its production .

Mechanism of Action

The synthesis typically involves a Mannich-type reaction where formaldehyde reacts with the nitrogen atom of the pyridine ring, forming an iminium ion that subsequently reacts with hydrochloric acid to yield the final product . This method showcases the compound's versatility in creating biologically active molecules.

Agricultural Applications

Agrochemical Formulation

In agriculture, this compound is incorporated into various agrochemicals:

- Herbicides and Insecticides : The compound is used to synthesize herbicides like flumiclorac-pentyl, effective against weeds in rice paddies, and insecticides such as pyridalyl for pest control in fruits and vegetables .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to investigate enzyme inhibition mechanisms. Its role in biochemical studies provides insights into metabolic pathways and potential therapeutic targets for various diseases .

Material Science

Advanced Material Development

The chemical properties of this compound are explored in material science for developing advanced materials, including polymers with enhanced thermal and chemical resistance. These applications are crucial for industries requiring durable materials under varying environmental conditions .

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, this compound aids in developing methods for detecting and quantifying substances. Its stable chemical structure allows for improved accuracy and reliability in laboratory results .

Summary Table of Applications

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceuticals | Key intermediate for drug synthesis | Pantoprazole, Lomerizine |

| Agricultural Chemicals | Formulation of herbicides and insecticides | Flumiclorac-pentyl, Pyridalyl |

| Biochemical Research | Enzyme inhibition studies | Various metabolic pathway studies |

| Material Science | Development of advanced materials | High-performance polymers |

| Analytical Chemistry | Methods for substance detection and quantification | Improved laboratory accuracy |

Case Studies

- Synthesis of Pantoprazole :

- Development of Agrochemicals :

作用机制

罗非昔布-d5 通过选择性抑制环氧合酶-2 (COX-2) 酶发挥作用。 这种抑制阻止了花生四烯酸转化为前列腺素,前列腺素是炎症、疼痛和发热的介质 。罗非昔布-d5 的分子靶点包括弹性蛋白和前列腺素 G/H 合成酶 2。 其作用机制所涉及的途径包括 COX-2 途径和前列腺素合成途径 。

相似化合物的比较

罗非昔布-d5 与其他类似化合物相比是独一无二的,因为它选择性抑制 COX-2 并且具有氘代性质。类似化合物包括:

塞来昔布: 另一种用于治疗类似疾病的 COX-2 选择性抑制剂。

伐地昔布: 一种具有类似应用的 COX-2 选择性抑制剂。

生物活性

2-(Chloromethyl)-3,4-dimethoxypyridine is a pyridine derivative with significant potential in medicinal chemistry and organic synthesis. This compound is characterized by its chloromethyl group and two methoxy groups on the pyridine ring, which contribute to its biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug synthesis, and associated research findings.

- Molecular Formula: C8H10ClNO2·HCl

- Molecular Weight: 224.08 g/mol

- Melting Point: 155 °C (dec.)

- Boiling Point: 293.9 °C at 760 mmHg

- Flash Point: 131.6 °C

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions due to the reactive chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophiles such as amines and thiols, making it a versatile building block in organic synthesis . The methoxy groups enhance electron donation, influencing the compound's stability and reactivity.

Biological Applications

-

Medicinal Chemistry:

- Synthesis of Pharmaceuticals: This compound serves as an intermediate in the synthesis of various pharmaceuticals, including pantoprazole sodium, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and related conditions . The reaction involves a condensation with 5-difluoromethoxy-2-mercapto-1H-benzimidazole, leading to the formation of the drug after subsequent reactions.

- Genotoxicity Studies: Research has shown that this compound is classified as a genotoxic impurity in pharmaceutical formulations. Analytical methods such as LC-MS/MS have been developed for its quantification in drug substances, highlighting its potential risks in drug safety assessments .

- Biological Research:

Case Study: Quantitative Analysis of Genotoxic Impurities

A study focused on developing a sensitive LC-MS/MS method for quantifying this compound hydrochloride in pantoprazole sodium formulations. The method achieved detection limits below 0.3 ppm and was validated according to ICH guidelines, demonstrating excellent precision and recovery rates .

| Method | Detection Limit | Validation Standard |

|---|---|---|

| LC-MS/MS | <0.3 ppm | ICH Guidelines |

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other pyridine derivatives. Below is a comparison table highlighting its characteristics alongside similar compounds.

| Compound | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Intermediate in drug synthesis |

| 2-(Chloromethyl)pyridine | Lacks methoxy groups | Less versatile in medicinal chemistry |

| 3,4-Dimethoxypyridine | Lacks chloromethyl group | Used in different synthetic applications |

属性

IUPAC Name |

2-(chloromethyl)-3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFCXDBCXGDDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283942 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169905-10-6 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169905-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-(chloromethyl)-3,4-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride in pharmaceutical chemistry?

A1: this compound Hydrochloride serves as a key building block in synthesizing pantoprazole sodium [, , ], a proton pump inhibitor used to treat gastrointestinal disorders.

Q2: Can you describe a typical synthetic route for pantoprazole sodium starting with this compound Hydrochloride?

A2: Pantoprazole sodium synthesis generally involves a three-step process:

- Condensation: this compound Hydrochloride reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base, forming 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]thioxo-1H-benzimidazole [, ].

- Oxidation: The resulting thioxo-benzimidazole derivative undergoes oxidation, typically using sodium hypochlorite or hydrogen peroxide, to yield 5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl-1H-benzimidazole [, ].

- Salt Formation: Finally, treatment with sodium hydroxide generates the sodium salt, pantoprazole sodium [, ].

Q3: Have any alternative synthetic routes been explored for this compound Hydrochloride itself?

A3: Yes, research indicates an improved synthesis starting from maltol []. This method involves methylation, chlorination, oxidation, and a final methoxylation step to yield 2-methyl-3,4-dimethoxypyridine-N-oxide. Subsequent treatment with acetic anhydride and sodium hydroxide produces 2-hydroxymethyl-3,4-dimethoxypyridine, which is then chlorinated to obtain the desired this compound Hydrochloride [].

Q4: Are there any documented impurities formed during pantoprazole sodium synthesis that involve this compound Hydrochloride?

A4: Research highlights the formation of a specific impurity, pantoprazole sodium oxynitride, during pantoprazole sodium synthesis []. This impurity arises from the over-oxidation of the pyridine ring during the synthesis process [].

Q5: What analytical techniques are typically used to characterize and quantify this compound Hydrochloride and pantoprazole sodium?

A5: Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of pantoprazole sodium [].

- Mass Spectrometry (MS): Employed for molecular weight determination of pantoprazole sodium [].

- Chromatographic Methods: Validated chromatographic methods are used to determine process-related toxic impurities in pantoprazole sodium []. While the specific techniques were not detailed in the provided abstracts, high-performance liquid chromatography (HPLC) is commonly used in pharmaceutical analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。